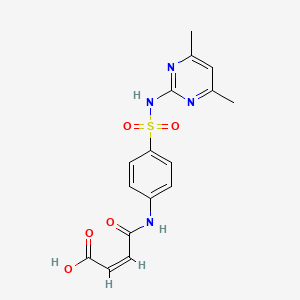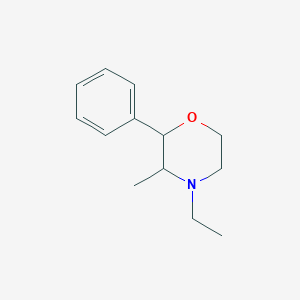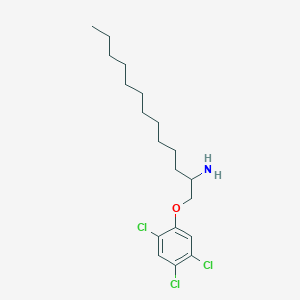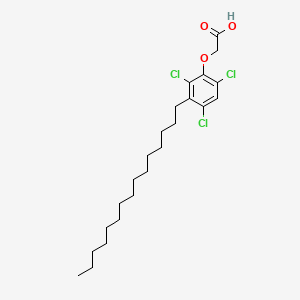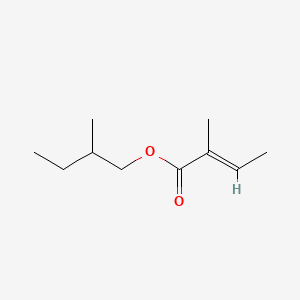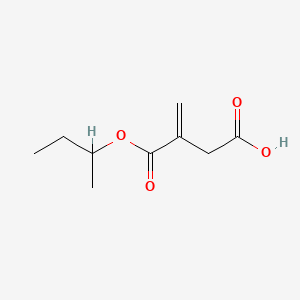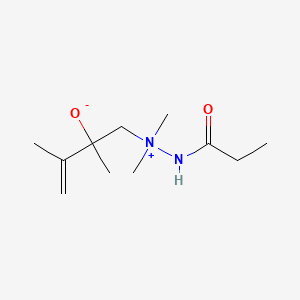
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- is a complex organic compound that belongs to the thiazolidinone family
Preparation Methods
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves multi-step organic reactions. The preparation methods often include the following steps:
Formation of the Thiazolidinone Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolidinone ring.
Introduction of the Ethanediyl Bridge: The ethanediyl bridge is introduced through a coupling reaction, which links two thiazolidinone units.
Functionalization with Methyl Furanyl Groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furanyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidinones.
Scientific Research Applications
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, scavenge free radicals, and interfere with the replication of microbial cells. These actions are mediated through its ability to form stable complexes with metal ions and its reactivity with biological macromolecules.
Comparison with Similar Compounds
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone, 3-(4,5-dihydro-1H-imidazol-2-yl)-5-(4-morpholinylmethyl)-2-thioxo-: Known for its antimicrobial properties.
4-Thiazolidinone, 3-(2-phenylethyl)-2-thioxo-: Exhibits significant anticancer activity.
4-Thiazolidinone, 3-(4-chlorophenyl)-2-thioxo-: Used in the development of anti-inflammatory drugs.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-furanyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- lies in its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
131420-47-8 |
|---|---|
Molecular Formula |
C18H20N2O8S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-(5-methylfuran-2-yl)-3-[2-[(2S)-2-(5-methylfuran-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O8S2/c1-11-3-5-13(27-11)17-19(15(21)9-29(17,23)24)7-8-20-16(22)10-30(25,26)18(20)14-6-4-12(2)28-14/h3-6,17-18H,7-10H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
NZAFBILOIHZYSD-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@H]2N(C(=O)CS2(=O)=O)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=C(O4)C |
Canonical SMILES |
CC1=CC=C(O1)C2N(C(=O)CS2(=O)=O)CCN3C(S(=O)(=O)CC3=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


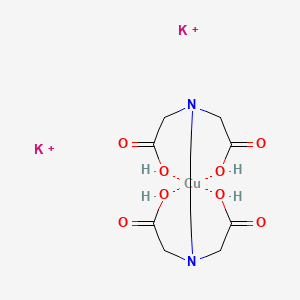

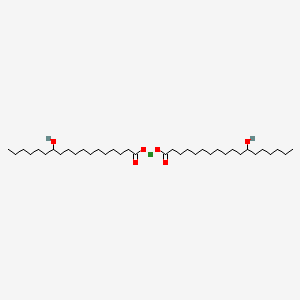
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
